molecular formula C20H18Cl2N4O4 B297521 N-allyl-2-(2-{4-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide

N-allyl-2-(2-{4-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide

Cat. No.: B297521
M. Wt: 449.3 g/mol
InChI Key: MBSNEFVMCNNCEC-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(2-{4-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is a chemical compound with potential applications in scientific research. It is a hydrazide derivative that has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-allyl-2-(2-{4-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and antioxidant effects. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been investigated for its potential to enhance the efficacy of chemotherapy drugs.

Advantages and Limitations for Lab Experiments

One advantage of N-allyl-2-(2-{4-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is its potential use as a drug delivery system for targeted therapy. It may also have fewer side effects compared to traditional chemotherapy drugs. One limitation is that more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of N-allyl-2-(2-{4-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide. These include further investigation into its anti-inflammatory, antioxidant, and anticancer properties, as well as its potential use as a drug delivery system. Additionally, more research is needed to understand its mechanism of action and potential side effects. Finally, there may be potential for the development of new derivatives with improved properties.

Synthesis Methods

The synthesis of N-allyl-2-(2-{4-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide involves the reaction of 2-(2-{4-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)acetic acid with allyl isocyanate. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of the desired product.

Scientific Research Applications

N-allyl-2-(2-{4-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a drug delivery system for targeted therapy.

Properties

Molecular Formula

C20H18Cl2N4O4

Molecular Weight

449.3 g/mol

IUPAC Name

N//'-[(E)-[4-[2-(3,4-dichloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-prop-2-enyloxamide

InChI

InChI=1S/C20H18Cl2N4O4/c1-2-9-23-19(28)20(29)26-24-11-13-3-6-15(7-4-13)30-12-18(27)25-14-5-8-16(21)17(22)10-14/h2-8,10-11H,1,9,12H2,(H,23,28)(H,25,27)(H,26,29)/b24-11+

InChI Key

MBSNEFVMCNNCEC-BHGWPJFGSA-N

Isomeric SMILES

C=CCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl

SMILES

C=CCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C=CCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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